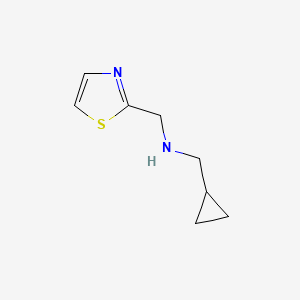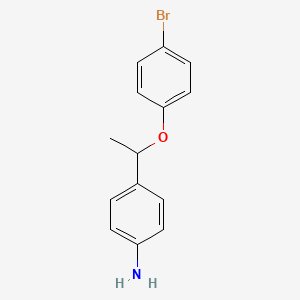
4-(1-(4-Bromophenoxy)ethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(4-Bromophenoxy)ethyl)aniline is an organic compound with the molecular formula C14H14BrNO It contains a bromophenoxy group attached to an ethyl aniline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-Bromophenoxy)ethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoanisole and 4-aminophenethyl alcohol.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene.
Catalysts: A catalyst such as palladium on carbon (Pd/C) is often used to facilitate the reaction.
Procedure: The 4-bromoanisole is reacted with 4-aminophenethyl alcohol in the presence of the catalyst and solvent. The reaction mixture is heated to reflux for several hours.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-(4-Bromophenoxy)ethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with substituted functional groups in place of the bromine atom.
Applications De Recherche Scientifique
4-(1-(4-Bromophenoxy)ethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1-(4-Bromophenoxy)ethyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence signaling pathways, metabolic pathways, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Bromophenoxy)aniline
- 4-(4-Bromophenoxy)benzaldehyde
- 4-(4-Bromophenoxy)benzohydrazide
Comparison
4-(1-(4-Bromophenoxy)ethyl)aniline is unique due to the presence of the ethyl group attached to the aniline structure, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can result in distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C14H14BrNO |
|---|---|
Poids moléculaire |
292.17 g/mol |
Nom IUPAC |
4-[1-(4-bromophenoxy)ethyl]aniline |
InChI |
InChI=1S/C14H14BrNO/c1-10(11-2-6-13(16)7-3-11)17-14-8-4-12(15)5-9-14/h2-10H,16H2,1H3 |
Clé InChI |
FVWJEPUOIAHZFG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)N)OC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carboxylic acid, 5-amino-, ethyl ester](/img/structure/B13515509.png)
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid ethyl ester](/img/structure/B13515517.png)
![4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B13515518.png)
![1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13515530.png)


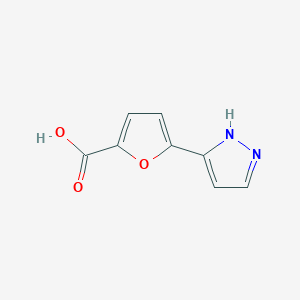
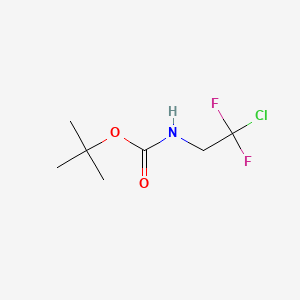
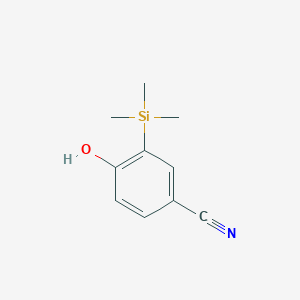
![(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid](/img/structure/B13515554.png)

